molecular formula C9H12N4 B3174608 [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 953907-40-9

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No.: B3174608
CAS No.: 953907-40-9
M. Wt: 176.22 g/mol
InChI Key: ODOBGNCJWFQPNV-UHFFFAOYSA-N
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Description

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a compound that belongs to the class of imidazopyridines. This compound features an imidazole ring fused with a pyridine moiety, making it a heterocyclic compound with significant biological and chemical properties. Imidazopyridines are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of 3-methylimidazo[4,5-b]pyridine with an ethylamine derivative under controlled temperature and pressure . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum complexes are frequently employed in these reactions to facilitate the formation of the desired product .

Chemical Reactions Analysis

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding imidazopyridine oxide, while reduction could produce a dihydroimidazopyridine derivative .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development. Additionally, it is used in the study of enzyme inhibition and receptor modulation, contributing to the understanding of biochemical pathways and mechanisms .

Comparison with Similar Compounds

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be compared with other imidazopyridine derivatives, such as imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in the position and nature of substituents. The unique substitution pattern in this compound imparts distinct biological activities and chemical properties. For example, while imidazo[4,5-c]pyridine derivatives might exhibit potent anti-inflammatory effects, this compound could be more effective as an antimicrobial agent .

Similar Compounds

Properties

IUPAC Name

2-(3-methylimidazo[4,5-b]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBGNCJWFQPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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